3-Iodobenzohydrazide
Overview
Description
3-Iodobenzohydrazide is an organic compound with the molecular formula C7H7IN2O. It is a derivative of benzoic acid, where the carboxylic acid group is replaced by a hydrazide group, and an iodine atom is attached to the benzene ring at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodobenzohydrazide can be synthesized through the reaction of methyl 3-iodobenzoate with hydrazine hydrate. The reaction typically involves heating the methyl ester in ethanol with 100% hydrazine hydrate . The reaction proceeds as follows:
C7H5IO2+N2H4⋅H2O→C7H7IN2O+CH3OH
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same synthetic route as described above, scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Iodobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Condensation: Aldehydes or ketones in the presence of an acid catalyst, such as acetic acid, are commonly used.
Major Products Formed:
Hydrazones: Formed from the reaction with aldehydes or ketones.
Substituted Derivatives: Various substituted derivatives can be synthesized depending on the nucleophile used.
Scientific Research Applications
3-Iodobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of hydrazones, which have shown potential as antimicrobial and anticancer agents.
Materials Science:
Biological Studies: The compound and its derivatives are studied for their biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-iodobenzohydrazide and its derivatives involves interaction with biological targets such as enzymes and receptors. For instance, hydrazones derived from this compound can inhibit bacterial growth by interfering with essential bacterial enzymes . The exact molecular pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
- 2-Iodobenzohydrazide
- 4-Iodobenzohydrazide
- 3,4-Diiodobenzohydrazide
- 2,3,5-Triiodobenzohydrazide
Comparison: 3-Iodobenzohydrazide is unique due to the position of the iodine atom on the benzene ring, which influences its reactivity and the types of derivatives that can be synthesized. Compared to its isomers (2-iodobenzohydrazide and 4-iodobenzohydrazide), this compound often exhibits different biological activities and chemical properties .
Properties
IUPAC Name |
3-iodobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWUMULSRFHKKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346854 | |
Record name | 3-Iodobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39115-94-1 | |
Record name | 3-Iodobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39115-94-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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